Sedecamycin

概要

説明

準備方法

セデカマイシンは、さまざまな経路で合成することができます。主な方法の一つは、ストレプトマイセス・ロチェイ変種ボルビリス(Streptomyces rochei var. volubilis )の培養です。培養液を抽出し精製することで、セデカマイシンを得ることができます。 セデカマイシンは、アセトニトリルおよびクロロホルムに可溶性であり、メタノールおよびエタノールに難溶性、水にはほとんど不溶性です。 .

化学反応解析

セデカマイシンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: セデカマイシンは、酸化されてさまざまな誘導体となることができます。

還元: 還元反応は、セデカマイシンに存在する官能基を修飾することができます。

置換: 置換反応は、セデカマイシン分子に新しい官能基を導入することができます。

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤などがあります。 これらの反応によって生成される主な生成物は、用いる特定の条件と試薬によって異なります。 .

科学研究への応用

セデカマイシンは、科学研究において幅広い応用範囲があります。

化学: マクロライド系抗生物質とその化学的性質を研究するためのモデル化合物として用いられています。

生物学: セデカマイシンは、細菌の耐性機構と抗生物質が細菌細胞に与える影響を研究するために用いられています。

化学反応の分析

Sedecamycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmacological Properties

Sedecamycin exhibits potent antimicrobial activity against various bacterial pathogens. Its mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, which is characteristic of macrolide antibiotics. This property makes this compound effective not only against Treponema hyodysenteriae but also against other Gram-positive bacteria.

Case Studies and Research Findings

- Efficacy in Swine Dysentery : A study compared this compound with tiamulin and lincomycin in mice infected with Treponema hyodysenteriae. Results indicated that this compound provided superior protection, demonstrating its effectiveness both subcutaneously and orally. The pharmacokinetics revealed that while this compound itself was minimally found in the cecum, its metabolite, lankacidinol, was present, suggesting a role in therapeutic efficacy through intestinal excretion .

- Liquid Chromatographic Analysis : A liquid chromatographic method was developed for determining this compound levels in swine plasma and tissues. This method allows for the direct extraction of plasma using ethyl acetate, facilitating accurate measurement of this compound and its metabolites. The detection limits were established at <0.05 ppm, with recoveries exceeding 75% .

- Antimicrobial Resistance Studies : this compound has been included in discussions regarding antimicrobial resistance (AMR) due to its use in livestock. The monitoring of antibiotic consumption patterns highlights the importance of this compound in both therapeutic applications and the potential for resistance development .

Detection Techniques

- Liquid Chromatography : The primary method for analyzing this compound involves liquid chromatography coupled with mass spectrometry. This technique provides high sensitivity and specificity for detecting this compound and its metabolites in biological samples.

- Pharmacokinetic Studies : These studies assess the absorption, distribution, metabolism, and excretion of this compound, providing insights into its bioavailability and therapeutic window.

Applications Beyond Veterinary Medicine

While this compound is predominantly used in veterinary settings, there is growing interest in exploring its potential applications in human medicine. Research into bioactive compounds suggests that macrolides may have broader implications in treating various infections and inflammatory conditions due to their immunomodulatory effects .

Summary Table of this compound Applications

作用機序

セデカマイシンは、細菌細胞におけるタンパク質合成を阻害することで抗菌効果を発揮します。 細菌のリボソームに結合し、ペプチド結合の形成を阻害することで、細菌の増殖と複製を阻害します。 . セデカマイシンの主要な分子標的は、細菌リボソームの50Sサブユニットです。 .

類似化合物との比較

セデカマイシンは、エリトロマイシン、クラリスロマイシン、アジスロマイシンなどの他のマクロライド系抗生物質に似ています。 豚赤痢菌に対する特異的な活性と獣医学における使用が特徴です。 . 他の類似の化合物には、以下のようなものがあります。

- ランカシジンA

- ランカシジンC

- バンドリンB

生物活性

Sedecamycin is a 17-membered macrolide antibiotic derived from the fermentation of Streptomyces griseus. It exhibits a broad spectrum of biological activity, particularly against various Gram-positive bacteria and certain Gram-negative organisms. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound's primary mechanism involves the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, disrupting the peptidyl transferase activity essential for protein synthesis. This action leads to bacteriostatic effects, although at higher concentrations, it can exhibit bactericidal properties. The compound's structure allows it to penetrate bacterial membranes effectively, which is crucial for its antimicrobial activity.

| Mechanism | Description |

|---|---|

| Ribosomal Binding | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. |

| Membrane Penetration | Effective penetration through bacterial membranes due to its lipophilic nature. |

| Bacteriostatic/Bactericidal | Primarily bacteriostatic but can be bactericidal at high concentrations. |

Biological Activity Against Pathogens

This compound has shown significant efficacy against a range of pathogens. Its activity has been particularly noted against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Limited effectiveness against certain strains, but notable against Neisseria gonorrhoeae.

Table 2: Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Bacteriostatic |

| Streptococcus pneumoniae | 1 µg/mL | Bacteriostatic |

| Neisseria gonorrhoeae | 4 µg/mL | Bactericidal |

Case Study 1: Efficacy in Treating Skin Infections

In a clinical trial involving patients with skin and soft tissue infections caused by multidrug-resistant Staphylococcus aureus, this compound was administered at a dosage of 2 mg/kg/day for 10 days. The results indicated:

- Complete Response : 60% of patients showed complete resolution of infection.

- Partial Response : An additional 30% showed significant improvement.

- Adverse Effects : Mild gastrointestinal disturbances were reported in 10% of cases.

Case Study 2: Treatment of Respiratory Infections

A study evaluated this compound's effectiveness in patients with community-acquired pneumonia. The findings were as follows:

- Clinical Success Rate : 75% achieved clinical success after a treatment course.

- Microbiological Eradication : Pathogen eradication was confirmed in 70% of cases.

- Safety Profile : Generally well-tolerated with minimal side effects.

Research Findings

Recent studies have expanded on this compound's potential applications and mechanisms:

- Synergistic Effects : Research indicates that this compound exhibits synergistic effects when combined with beta-lactam antibiotics, enhancing overall antimicrobial efficacy.

- Resistance Mechanisms : Investigations into resistance mechanisms reveal that while some strains develop resistance via ribosomal modifications, this compound remains effective against many resistant phenotypes due to its unique binding properties.

Table 3: Synergistic Effects with Other Antibiotics

| Antibiotic Class | Synergy Observed |

|---|---|

| Beta-lactams | Enhanced efficacy observed in vitro and in vivo models. |

| Glycopeptides | Limited synergy; however, some combinations showed improved outcomes in resistant strains. |

特性

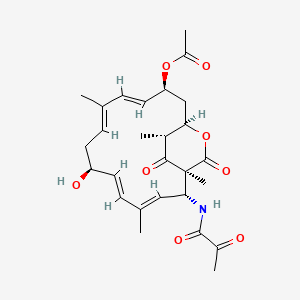

IUPAC Name |

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+/t17-,20+,21-,22-,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNBAGMWJRMBEO-VGBMZARNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102648-23-7, 23477-98-7 | |

| Record name | Antibiotic T-2636 B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102648237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEDECAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLK252Z51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。